Par-4-AP;AY-NH2

Description

Properties

Molecular Formula |

C34H48N8O7 |

|---|---|

Molecular Weight |

680.8 g/mol |

IUPAC Name |

N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46) |

InChI Key |

BBAOHIALRKLBRD-UHFFFAOYSA-N |

Canonical SMILES |

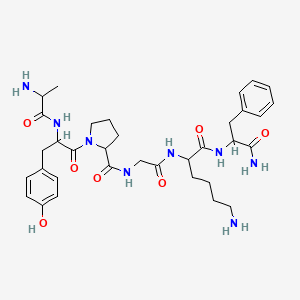

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Action: Par-4 Agonist Peptide (AY-NH2) and the Pro-apoptotic Protein Par-4

Disclaimer: The query "Par-4-AP;AY-NH2" refers to a specific synthetic peptide that acts as an agonist for the Proteinase-Activated Receptor 4 (PAR4). However, the broader term "Par-4" also refers to the Prostate Apoptosis Response-4 protein, a significant tumor suppressor. This guide will address both molecules to provide a comprehensive understanding of their distinct mechanisms of action, as the nomenclature can be a source of confusion.

Section 1: this compound - A Selective Proteinase-Activated Receptor 4 (PAR4) Agonist

Introduction

This compound, also known as AYPGKF-NH2, is a synthetic peptide that functions as a selective agonist for Proteinase-Activated Receptor 4 (PAR4).[1][2][3] PARs are a family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to and activates the receptor.[4] this compound mimics this tethered ligand, thereby activating PAR4 without the need for proteolytic cleavage. This peptide is a valuable tool for studying the physiological and pathological roles of PAR4, particularly in platelet activation and thrombosis.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct binding to and activation of the PAR4 receptor. This activation triggers downstream signaling cascades through the coupling of G-proteins, primarily Gαq and Gα12/13.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a critical event in platelet activation, leading to granule secretion and conformational changes in integrins.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA contributes to platelet shape change, an essential step in aggregation.

Unlike PAR1, PAR4 activation by thrombin is slower but results in a more sustained signal, which is important for robust platelet aggregation. This compound-induced signaling bypasses the need for thrombin-mediated cleavage, directly initiating these downstream events.

Signaling Pathway Diagram

Caption: Signaling cascade initiated by this compound binding to the PAR4 receptor.

Quantitative Data

| Parameter | Value | Cell Type/System | Reference |

| EC50 for Platelet Aggregation | 15 µM | Rat Platelets | |

| EC50 for Platelet Aggregation | ~40 µM (for GYPGKF-NH2) | Rat Platelets | |

| EC50 for Calcium Signaling | 11 µM | Not Specified |

Experimental Protocols

Platelet Aggregation Assay

-

Objective: To measure the ability of this compound to induce platelet aggregation.

-

Methodology:

-

Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.

-

Place an aliquot of PRP in a platelet aggregometer cuvette, maintained at 37°C with continuous stirring.

-

Add varying concentrations of this compound to the PRP.

-

Monitor changes in light transmission through the sample over time. An increase in light transmission indicates platelet aggregation.

-

The EC50 value, the concentration of agonist that produces 50% of the maximal response, is calculated from the dose-response curve.

-

Calcium Signaling Assay

-

Objective: To measure the increase in intracellular calcium concentration upon stimulation with this compound.

-

Methodology:

-

Load platelets or cells expressing PAR4 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Wash the cells to remove extracellular dye.

-

Stimulate the cells with varying concentrations of this compound.

-

Measure the change in fluorescence intensity over time using a fluorometer or fluorescence microscope.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Section 2: Prostate Apoptosis Response-4 (Par-4) - A Pro-apoptotic Tumor Suppressor

Introduction

Prostate Apoptosis Response-4 (Par-4) is a ubiquitously expressed protein that plays a crucial role in inducing apoptosis (programmed cell death), particularly in cancer cells. Unlike the synthetic peptide this compound, Par-4 is an endogenous protein with a distinct and more complex mechanism of action involving both intracellular and extracellular pathways.

Core Mechanism of Action

Par-4 induces apoptosis through two main interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Extracellular Action and the Extrinsic Pathway:

A key and unique aspect of Par-4's function is its ability to be secreted from cells. Extracellular Par-4 then acts as a ligand, selectively binding to Glucose-Regulated Protein 78 (GRP78) on the surface of cancer cells. GRP78 is typically an endoplasmic reticulum (ER) chaperone protein, but it is often overexpressed and translocated to the cell surface in various cancers.

The binding of Par-4 to cell-surface GRP78 initiates a signaling cascade that activates the extrinsic apoptotic pathway. This involves the activation of caspase-8, a key initiator caspase, which in turn activates downstream effector caspases like caspase-3, leading to the execution of apoptosis.

Intracellular Action and the Intrinsic Pathway:

Intracellularly, Par-4 can translocate to the nucleus where it inhibits the activity of NF-κB, a transcription factor that promotes cell survival. Furthermore, Par-4 can interact with proteins of the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. While the precise interactions are complex, Par-4 is understood to promote the activity of pro-apoptotic Bcl-2 family members (like Bax) and inhibit anti-apoptotic members (like Bcl-2). This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the apoptosome and caspase-9, another initiator caspase.

Signaling Pathway Diagram

Caption: Dual mechanism of Par-4 inducing apoptosis via extracellular and intracellular pathways.

Experimental Protocols

Co-immunoprecipitation of Par-4 and GRP78

-

Objective: To determine if Par-4 physically interacts with GRP78 in cells.

-

Methodology:

-

Lyse cells that express both Par-4 and GRP78.

-

Incubate the cell lysate with an antibody specific to Par-4 (or GRP78).

-

Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against GRP78 (or Par-4) to detect co-precipitation.

-

Caspase Activity Assay

-

Objective: To measure the activation of caspases (e.g., caspase-3, -8, -9) in response to Par-4 expression or treatment.

-

Methodology:

-

Culture cells and treat them with a Par-4-inducing agent or transfect them to overexpress Par-4.

-

Lyse the cells at various time points.

-

Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.

-

Incubate the lysate with the substrate.

-

Measure the absorbance or fluorescence using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.

-

Cell Viability/Apoptosis Assay (e.g., Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells after Par-4 induction.

-

Methodology:

-

Treat cells as described for the caspase assay.

-

Harvest the cells and wash them with a binding buffer.

-

Incubate the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Summary of Key Distinctions

| Feature | This compound | Prostate Apoptosis Response-4 (Par-4) |

| Nature | Synthetic Peptide | Endogenous Protein |

| Primary Target | PAR4 Receptor | Cell Surface GRP78, Intracellular Apoptotic Machinery |

| Primary Function | PAR4 Agonist (e.g., Platelet Activation) | Pro-apoptotic Tumor Suppressor |

| Mechanism | GPCR signaling (Gαq, Gα12/13) | Extrinsic and Intrinsic Apoptosis Pathways |

| Key Downstream Events | Ca2+ release, RhoA activation | Caspase activation, MOMP, NF-κB inhibition |

References

A Technical Guide to Par-4-AP;AY-NH2: A Selective PAR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Par-4-AP;AY-NH2, a selective peptide agonist of Protease-Activated Receptor 4 (PAR4). This document details the mechanism of action, experimental protocols, and key quantitative data associated with this compound, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound, also known as AYPGKF-NH2, is a synthetic hexapeptide that acts as a selective agonist for Protease-Activated Receptor 4 (PAR4), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] PARs are unique in their activation mechanism, which involves proteolytic cleavage of their extracellular N-terminus by proteases like thrombin, revealing a tethered ligand that binds to and activates the receptor. This compound mimics this tethered ligand, thereby activating PAR4 and initiating downstream signaling cascades.[3] Notably, it displays selectivity for PAR4 with no significant effect on PAR1 or PAR2.[1]

Synthesis

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) protocols. This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Materials:

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Lys, Gly, Pro, Tyr, Ala).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization and Characterization: Lyophilize the purified peptide to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mechanism of Action and Signaling Pathway

This compound activates PAR4, which subsequently couples to heterotrimeric G-proteins, primarily Gαq and Gα12/13, to initiate downstream signaling.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gα12/13 Pathway: The Gα12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cytoskeletal rearrangements and cell shape changes.

The following diagram illustrates the signaling cascade initiated by this compound binding to PAR4.

Caption: PAR4 signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay | Species | EC50 (µM) | Reference(s) |

| Platelet Aggregation | Human | 15 | |

| Platelet Aggregation | Rat | ~10-fold more potent than GYPGKF-NH2 | |

| Calcium Mobilization (HEK293 cells) | Human | Not explicitly stated, used at 1 mM |

Table 2: In Vivo Applications of this compound

| Model | Species | Dose | Effect | Reference(s) |

| Paw Edema | Rat | Not explicitly stated | Increased paw thickness | |

| Visceral Pain | Mouse | 100 µg (intracolonic) | Reversed hypersensitivity |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce the clumping of platelets in platelet-rich plasma (PRP).

References

The Role of Protease-Activated Receptor 4 (PAR-4) in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of Protease-Activated Receptor 4 (PAR-4) in platelet aggregation. It delves into the molecular mechanisms of PAR-4 activation, its downstream signaling pathways, and its crucial role in hemostasis and thrombosis. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of PAR-4 as a therapeutic target.

Introduction to PAR-4 in Platelet Physiology

Human platelets express two primary protease-activated receptors that are activated by thrombin: PAR-1 and PAR-4.[1][2] Both are members of the G-protein coupled receptor (GPCR) superfamily.[3][4] While PAR-1 is responsible for the initial, rapid platelet response to low concentrations of thrombin, PAR-4 mediates a slower, more sustained signaling that is critical for the formation of stable thrombi.[5] This dual-receptor system allows for a finely tuned platelet response to vascular injury. The distinct kinetics of PAR-1 and PAR-4 signaling present a unique opportunity for therapeutic intervention, with PAR-4 emerging as a promising target for antiplatelet therapies with a potentially lower bleeding risk.

PAR-4 Activation Mechanism

PAR-4 activation is initiated by the proteolytic cleavage of its N-terminal domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to the second extracellular loop of the receptor, initiating intracellular signaling. Unlike PAR-1, PAR-4 lacks a hirudin-like domain that facilitates high-affinity thrombin binding, resulting in a requirement for higher thrombin concentrations for its activation.

Recent structural studies have revealed that the third extracellular loop (ECL3) of PAR-4 acts as a gatekeeper, preventing the tethered ligand from binding to the transmembrane domain in its inactive state. Upon thrombin cleavage, a conformational change allows the tethered ligand to interact with key residues in the transmembrane domains, leading to receptor activation.

Downstream Signaling Pathways

Upon activation, PAR-4 couples to and activates heterotrimeric G-proteins, primarily Gq and G12/13.

-

Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a sustained increase in cytosolic calcium levels. DAG, along with calcium, activates protein kinase C (PKC), which plays a crucial role in platelet granule secretion and the conformational activation of integrin αIIbβ3.

-

G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in platelet shape change.

Furthermore, PAR-4 signaling can synergize with other platelet activation pathways. For instance, PAR-4 activation has been shown to work in concert with the P2Y12 receptor, an ADP receptor, to promote platelet activation and stabilize thrombi.

Caption: PAR-4 Signaling Cascade in Platelets.

Quantitative Data on PAR-4 Mediated Platelet Aggregation

The following tables summarize key quantitative data related to PAR-4 function in platelet aggregation, compiled from various studies.

Table 1: Inhibitory Concentrations (IC50) of PAR-4 Antagonists

| Compound | Agonist | Assay | IC50 | Reference |

| YD-3 | PAR-4 Activating Peptide | Human Platelet Aggregation | 0.13 µM | |

| BMS-986120 | γ-thrombin or PAR-4 Activating Peptide | Human Platelet Aggregation in PRP | <10 nM |

Table 2: Agonist Concentrations for Platelet Activation Studies

| Agonist | Concentration | Cell/Platelet Type | Assay | Reference |

| PAR-4 Activating Peptide (AYPGKF-NH₂) | 200 µM | Washed Human Platelets | Dense Granule Release | |

| Thrombin | 5 nM | Washed Human Platelets | Dense Granule Release | |

| Cathepsin G | 340 nM | Washed Human Platelets | Dense Granule Release | |

| Plasmin | 260 nM | Washed Human Platelets | Dense Granule Release | |

| PAR-1 Activating Peptide (TRAP-6) | 20 µM | Washed Human Platelets | Dense Granule Release | |

| Thrombin | 0.1 U/mL | MEG-01 Cells | Morphological Change | |

| PAR-1 Activating Peptide | 1 µM | MEG-01 Cells | Morphological Change | |

| PAR-4 Activating Peptide | 25 µM | Human Platelets | Platelet Aggregation | |

| Thrombin | 30 nM | Human Platelets | Platelet Aggregation |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of PAR-4 function. Below are representative protocols for key experiments.

Preparation of Washed Human Platelets

This protocol is essential for obtaining a pure platelet population for in vitro studies.

-

Blood Collection: Venous blood is drawn from healthy, consenting volunteers into tubes containing an anticoagulant, typically 3.8% trisodium citrate or acid-citrate-dextrose (ACD).

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

Platelet Isolation: The PRP is treated with prostacyclin (PGI₂) or apyrase to prevent premature platelet activation and then centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Washing and Resuspension: The platelet pellet is gently resuspended in a suitable buffer (e.g., Krebs-Ringer Glucose buffer) containing apyrase. This washing step is typically repeated to ensure the removal of plasma proteins.

-

Cell Counting and Adjustment: The final platelet count is determined, and the suspension is adjusted to the desired concentration for subsequent assays (e.g., 2 x 10⁸ platelets/mL).

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a standard method to measure platelet aggregation in response to various agonists.

-

Sample Preparation: Platelet-rich plasma (PRP) or washed platelets are prepared as described above. Platelet-poor plasma (PPP), obtained by high-speed centrifugation of whole blood, is used as a reference for 100% light transmission.

-

Instrumentation: A light transmission aggregometer is used, which measures the increase in light transmission through a platelet suspension as aggregates form.

-

Assay Procedure:

-

Aliquots of the platelet suspension are placed in cuvettes with a stir bar and pre-warmed to 37°C.

-

A baseline light transmission is established.

-

The agonist of interest (e.g., PAR-4 activating peptide, thrombin) is added to the cuvette.

-

The change in light transmission is recorded over time, typically for 5-10 minutes.

-

-

Data Analysis: The maximum percentage of aggregation is determined relative to the light transmission of PPP.

Caption: Workflow for Platelet Aggregation Studies.

Role of PAR-4 in Hemostasis and Thrombosis

PAR-4 plays a critical, albeit nuanced, role in both physiological hemostasis and pathological thrombosis. While PAR-1 is key for the initial stages of platelet activation at low thrombin concentrations, PAR-4 is essential for the sustained signaling required for the growth and stability of a thrombus. Studies in mouse models have shown that while the initial formation of a hemostatic plug may not require PAR-4, its stability is compromised in the absence of PAR-4 signaling, leading to prolonged bleeding times.

In the context of thrombosis, particularly arterial thrombosis where high concentrations of thrombin are generated, PAR-4's role becomes more prominent. By mediating prolonged calcium signaling and pro-coagulant activity, PAR-4 contributes significantly to the formation of occlusive thrombi. This has led to the hypothesis that selective inhibition of PAR-4 could be an effective antithrombotic strategy, potentially with a reduced risk of bleeding compared to broader antiplatelet agents, as the initial PAR-1-mediated hemostatic response would be preserved.

Conclusion

Protease-Activated Receptor 4 is a key player in the complex process of platelet aggregation. Its unique activation mechanism and downstream signaling pathways, distinct from those of PAR-1, position it as a critical mediator of sustained platelet responses and thrombus stability. The growing body of evidence highlighting its central role in thrombosis has made PAR-4 a highly attractive target for the development of novel antiplatelet therapies. A thorough understanding of its function, supported by robust quantitative data and standardized experimental protocols, is paramount for advancing research and drug development in the field of cardiovascular disease.

References

- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 3. mdpi.com [mdpi.com]

- 4. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

The Role of Par-4 Agonist Peptide AY-NH2 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (Par-4), a G protein-coupled receptor, is a key player in thrombosis and inflammation. Unlike other members of the Par family, Par-4 is activated by the proteolytic cleavage of its N-terminal domain by proteases such as thrombin and trypsin. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades. Par-4-AP;AY-NH2 (also known as AYPGKF-NH2) is a synthetic hexapeptide that acts as a selective agonist for Par-4, mimicking the action of the tethered ligand. This allows for the study of Par-4-mediated signaling and its physiological consequences in isolation from the effects of the proteases that would naturally activate it. This technical guide provides an in-depth overview of the role of this compound in the inflammatory response, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Par-4 Signaling in Inflammation

Activation of Par-4 by AY-NH2 initiates signaling cascades primarily through the Gq and G12/13 G-protein families.[1][2][3] These pathways culminate in the activation of key inflammatory transcription factors, such as NF-κB, and the production of pro-inflammatory mediators.[1][4]

Gq-Mediated Pathway

Upon binding of AY-NH2, Par-4 couples to Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

G12/13-Mediated Pathway

Par-4 activation also engages the G12/13 pathway, which activates Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs then activate the small GTPase RhoA, a key regulator of the actin cytoskeleton, which is involved in processes such as cell migration and adhesion, critical for the recruitment of leukocytes to sites of inflammation.

MAP Kinase Pathway Involvement

Downstream of G-protein activation, Par-4 signaling also involves the mitogen-activated protein kinase (MAPK) cascades, including the p38 MAPK pathway. The MAPK pathways are crucial in regulating the production of inflammatory cytokines and chemokines.

Signaling Pathway Diagrams

Caption: Par-4 signaling cascade initiated by AY-NH2.

Quantitative Data on the Inflammatory Effects of this compound

The pro-inflammatory effects of AY-NH2 have been quantified in various in vitro and in vivo models.

| Assay | Model System | Agonist (AY-NH2) Concentration | Observed Effect | Reference |

| In Vitro | ||||

| Platelet Aggregation | Human Platelets | EC50 = 15 µM | Stimulation of platelet aggregation. | |

| In Vivo | ||||

| Paw Edema | Rat | 10-100 µ g/paw | Dose-dependent increase in paw thickness. | |

| Leukocyte Recruitment | Rat Paw | 50 µ g/paw | Significant increase in myeloperoxidase (MPO) activity. | |

| Cytokine Release (TNF-α) | Mouse Peritoneal Macrophages | 1-100 µM | Dose-dependent increase in TNF-α secretion. | |

| Cytokine Release (IL-1β) | Human Monocytes | 1-100 µM | Dose-dependent increase in IL-1β secretion. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the inflammatory role of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the pro-inflammatory and edematous effects of substances in vivo.

Workflow Diagram

Caption: Workflow for the rat paw edema assay.

Methodology:

-

Animal Model: Male Wistar rats (180-220 g) are typically used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Baseline Measurement: The initial volume or thickness of the right hind paw is measured using a plethysmometer or a digital caliper.

-

Agonist Administration: A solution of this compound in sterile saline (or vehicle control) is injected into the subplantar region of the right hind paw.

-

Induction of Inflammation: 30 minutes after the agonist injection, 100 µL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the same paw to induce an inflammatory response.

-

Edema Measurement: Paw volume or thickness is measured at various time points (e.g., 1, 2, 4, and 6 hours) after the carrageenan injection.

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of edema inhibition by a test compound can be calculated relative to the vehicle control group.

Myeloperoxidase (MPO) Assay for Leukocyte Recruitment

MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a quantitative measure of neutrophil infiltration.

Workflow Diagram

Caption: Workflow for the myeloperoxidase (MPO) assay.

Methodology:

-

Tissue Collection: At the end of the in vivo experiment (e.g., paw edema assay), animals are euthanized, and the inflamed paw tissue is collected.

-

Homogenization: The tissue is weighed and homogenized in an ice-cold buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

-

Centrifugation: The homogenate is centrifuged (e.g., 12,000 x g for 15 minutes at 4°C), and the supernatant is collected.

-

Reaction Setup: In a 96-well plate, the supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Absorbance Measurement: The change in absorbance is measured kinetically at 450 nm over a set period (e.g., 5 minutes).

-

Data Analysis: MPO activity is calculated based on the rate of change in absorbance and normalized to the tissue weight. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.

In Vitro Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells upon stimulation with this compound.

Methodology:

-

Cell Culture: Primary immune cells (e.g., mouse peritoneal macrophages or human peripheral blood mononuclear cells) are isolated and cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and allowed to adhere overnight.

-

Stimulation: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and release.

-

Supernatant Collection: The cell culture supernatants are collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-1β) in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The cytokine concentrations are calculated from a standard curve and expressed as pg/mL or ng/mL.

Conclusion

This compound is a valuable tool for elucidating the role of Par-4 in the inflammatory response. Its ability to selectively activate Par-4 has enabled researchers to dissect the downstream signaling pathways and quantify its pro-inflammatory effects. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals investigating Par-4 as a potential therapeutic target for inflammatory diseases. Further research utilizing these methodologies will be crucial in fully understanding the complex role of Par-4 in health and disease.

References

- 1. Antagonism of Protease-Activated Receptor 4 Protects Against Traumatic Brain Injury by Suppressing Neuroinflammation via Inhibition of Tab2/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombin receptor PAR4 drives canonical NLRP3 inflammasome signaling in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets | Haematologica [haematologica.org]

- 4. Frontiers | Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis [frontiersin.org]

An In-depth Technical Guide to the Downstream Signaling Targets of PAR-4 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate Apoptosis Response-4 (PAR-4) is a ubiquitously expressed tumor suppressor protein that plays a critical role in inducing apoptosis selectively in cancer cells, while leaving normal cells unharmed. Its unique ability to distinguish between cancerous and non-cancerous cells has made it a focal point of research in oncology and a promising target for novel therapeutic strategies. Activation of PAR-4 triggers a cascade of downstream signaling events that converge to execute programmed cell death and inhibit pro-survival pathways. This technical guide provides a comprehensive overview of the core downstream signaling targets of PAR-4 activation, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Signaling Pathways of PAR-4 Activation

PAR-4 exerts its pro-apoptotic functions through both extracellular and intracellular signaling mechanisms.

1. Extracellular PAR-4 Signaling: The GRP78-Mediated Pathway

Secreted PAR-4 can act as an extracellular ligand, binding to the cell surface glucose-regulated protein 78 (GRP78), which is often overexpressed on the surface of cancer cells. This interaction initiates the extrinsic apoptosis pathway.

-

Mechanism: Upon binding to GRP78, extracellular PAR-4 triggers the recruitment of Fas-associated death domain (FADD). This leads to the activation of caspase-8, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][2]

2. Intracellular PAR-4 Signaling: A Multi-pronged Attack

Inside the cell, PAR-4 orchestrates apoptosis through actions in both the cytoplasm and the nucleus.

-

Cytoplasmic Actions:

-

Inhibition of NF-κB: PAR-4 can directly bind to and inhibit atypical protein kinase C (aPKC), preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB transcription factor in the cytoplasm, blocking its pro-survival signaling.

-

Downregulation of Bcl-2: PAR-4 activation leads to a decrease in the expression of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.

-

Fas/FasL Translocation: Intracellular PAR-4 promotes the translocation of Fas and Fas Ligand (FasL) to the plasma membrane, facilitating the formation of the Death-Inducing Signaling Complex (DISC) and activation of the extrinsic apoptotic pathway from within the cell.[1]

-

-

Nuclear Actions:

-

Transcriptional Repression: PAR-4 translocates to the nucleus where it further inhibits NF-κB-mediated transcription of anti-apoptotic genes.

-

Sequestration of Topoisomerase I (TOP1): In the nucleus, PAR-4 can sequester TOP1, an enzyme essential for DNA replication and transcription, thereby inhibiting these crucial cellular processes.[1]

-

Enhancement of WT1 Activity: PAR-4 can act as a co-repressor for the Wilms' tumor 1 (WT1) tumor suppressor, enhancing its transcriptional repression of pro-growth genes.

-

3. PAR-4 and Ferroptosis

Recent evidence has implicated PAR-4 in the regulation of ferroptosis, a form of iron-dependent programmed cell death. PAR-4 can trigger ferritinophagy, the autophagic degradation of the iron storage protein ferritin, leading to an increase in intracellular labile iron and subsequent lipid peroxidation, a hallmark of ferroptosis.

Quantitative Data on Downstream Targets

The following tables summarize the quantitative effects of PAR-4 activation on its key downstream targets.

| Downstream Target | Effect of PAR-4 Activation | Quantitative Measurement | Cell Type/Model | Reference |

| Caspase-3 | Activation | Time-dependent cleavage of pro-caspase-3 to active 17 kDa fragment. | R6 and U937 cells | [3] |

| NF-κB | Inhibition of Transcriptional Activity | ~54-fold induction of NF-κB response element by TNF-α was significantly inhibited. | HEK 293 cells | |

| Bcl-2 | Downregulation | Data on specific fold-change is limited in the reviewed literature. | - | - |

| Fas/FasL | Translocation to cell surface | Phosphorylation of PAR-4 at Thr155 is required for translocation. | - | |

| GRP78 | Binding Affinity | Predicted binding affinity of -9.8 kcal/mol for a key interaction region. | In silico model |

Signaling Pathway and Experimental Workflow Diagrams

Extracellular PAR-4 Signaling Pathway

Caption: Extracellular PAR-4 induces apoptosis via GRP78.

Intracellular PAR-4 Signaling Pathway (NF-κB Inhibition)

Caption: PAR-4 inhibits the pro-survival NF-κB pathway.

Experimental Workflow: Co-Immunoprecipitation of PAR-4 and GRP78

Caption: Workflow for PAR-4 and GRP78 co-immunoprecipitation.

Detailed Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) for PAR-4 and GRP78 Interaction

-

Objective: To determine the physical interaction between PAR-4 and GRP78 in a cellular context.

-

Methodology:

-

Cell Lysis: Lyse cells expressing PAR-4 and GRP78 in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against PAR-4 (or GRP78 for a reciprocal Co-IP) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for an additional 1-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove unbound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against GRP78 (or PAR-4).

-

2. Caspase-3 Activity Assay

-

Objective: To quantify the activation of caspase-3, a key executioner of apoptosis, following PAR-4 activation.

-

Methodology:

-

Cell Treatment: Treat cells with an agent that induces PAR-4 expression or introduce exogenous PAR-4.

-

Cell Lysis: Lyse the cells at various time points post-treatment to obtain cytoplasmic extracts.

-

Fluorometric Assay:

-

Use a commercially available caspase-3 activity assay kit.

-

Incubate the cell lysate with a specific caspase-3 substrate (e.g., DEVD-AFC or DEVD-pNA) that releases a fluorescent or chromogenic product upon cleavage.

-

Measure the fluorescence or absorbance using a microplate reader.

-

-

Data Analysis: Quantify the caspase-3 activity by comparing the signal from treated cells to that of untreated controls.

-

3. NF-κB Luciferase Reporter Assay

-

Objective: To measure the effect of PAR-4 activation on the transcriptional activity of NF-κB.

-

Methodology:

-

Cell Transfection: Co-transfect cells with a plasmid containing a firefly luciferase reporter gene under the control of an NF-κB response element and a plasmid with a constitutively expressed Renilla luciferase for normalization.

-

PAR-4 Expression: Introduce PAR-4 into the cells (e.g., by transfection or viral transduction).

-

Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB transcriptional activity.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in PAR-4 expressing cells to control cells to determine the extent of NF-κB inhibition.

-

Conclusion

PAR-4 stands as a pivotal tumor suppressor that leverages a sophisticated network of downstream signaling pathways to selectively induce apoptosis in cancer cells. The convergence of extracellular and intracellular mechanisms, including the activation of the extrinsic and intrinsic apoptotic pathways and the potent inhibition of the pro-survival NF-κB signaling, underscores the multifaceted role of PAR-4 in cancer cell fate. The quantitative data and detailed methodologies provided in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting PAR-4 and its downstream effectors in the fight against cancer. Further research to obtain more precise quantitative data on the modulation of key targets like Bcl-2 will be invaluable in refining our understanding and therapeutic exploitation of this critical pathway.

References

Unraveling the Dichotomy: A Technical Guide to the In Vitro and In Vivo Effects of AYPGKF-NH2

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide AYPGKF-NH2, a potent and selective agonist of the Protease-Activated Receptor 4 (PAR4), has emerged as a critical tool in the study of thrombosis, inflammation, and cellular signaling. This technical guide provides an in-depth analysis of its distinct effects observed in controlled laboratory settings (in vitro) versus those within living organisms (in vivo), offering a comprehensive resource for researchers navigating the complexities of PAR4-mediated pathways.

In Vitro Quantitative Profile of AYPGKF-NH2

The in vitro activity of AYPGKF-NH2 has been extensively characterized across various cellular assays, primarily focusing on its role in platelet activation and intracellular signaling cascades. The following tables summarize the key quantitative data from multiple studies.

| Assay Type | Cell/System Type | Parameter | Value | References |

| Platelet Aggregation | Human Platelets | EC50 | 15 µM | [1] |

| Platelet Aggregation | Human Washed Platelets | IC50 | 26.2 µM | [2] |

| Platelet Aggregation | Rat Platelets | - | 100 µM initiated aggregation | [3][4] |

| Calcium Signaling | HEK-293 cells expressing PAR4-YFP | EC50 | 7.6 ± 1.9 µM | [3] |

| β-arrestin-1 Recruitment | HEK-293 cells | EC50 | 10.4 ± 3.3 µM | |

| β-arrestin-2 Recruitment | HEK-293 cells | EC50 | 15.3 ± 4.6 µM | |

| Thromboxane Production | Human Washed Platelets | Concentration for maximal production | ~1.0 mmol/L |

| Experimental Condition | Effect on AYPGKF-NH2 Induced Calcium Signaling | Reference |

| Pre-incubation with YM254890 (Gαq/11 inhibitor) | Concentration-dependent inhibition (IC50 = 16.5 ± 6.1 nM) | |

| Pre-treatment with AY-Nip-GKF-NH2 | Significant reduction | |

| Pre-treatment with AYP-Sar-KF-NH2 | Significant reduction |

In Vivo Models and Observations

In vivo studies have been crucial in elucidating the physiological and pathophysiological roles of PAR4 activation by AYPGKF-NH2, particularly in models of inflammation and thrombosis.

| Animal Model | Assay | Key Findings | References |

| Rat | Paw Edema Assay | AYPGKF-NH2 induced a prompt and persistent increase in paw thickness, indicating an inflammatory response. This effect was not mediated by sensory nerve C-fibres. | |

| Mouse | Rose Bengal Arterial Thrombosis Model | Used to evaluate the in vivo effects of agents targeting PAR4. | |

| Mouse (PAR4-/-) | Platelet Aggregation | Platelets from PAR4 knockout mice did not respond to AYPGKF-NH2, confirming its specificity. |

Core Signaling Pathways of AYPGKF-NH2

AYPGKF-NH2 initiates a cascade of intracellular events upon binding to PAR4. The primary signaling pathway involves the activation of Gαq/11, leading to downstream effector engagement.

Experimental Methodologies: A Closer Look

Reproducibility and accuracy are paramount in scientific research. This section details the protocols for key experiments cited in the literature concerning AYPGKF-NH2.

Platelet Aggregation Assay

This assay measures the ability of AYPGKF-NH2 to induce the clumping of platelets, a critical step in thrombus formation.

Protocol:

-

Platelet Preparation: Isolate platelet-rich plasma (PRP) from whole blood by centrifugation or prepare washed platelets through a series of centrifugation and resuspension steps.

-

Pre-incubation (optional): For inhibition studies, pre-incubate the platelet suspension with specific inhibitors (e.g., Gαq/11 inhibitor YM254890) for a defined period at 37°C.

-

Agonist Stimulation: Add varying concentrations of AYPGKF-NH2 to the platelet suspension in an aggregometer cuvette with continuous stirring.

-

Measurement: Monitor the change in light transmittance through the platelet suspension over time. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.

-

Data Analysis: Plot the percentage of aggregation against the concentration of AYPGKF-NH2 to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Calcium Signaling Assay

This assay quantifies the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR4 activation by AYPGKF-NH2.

Protocol:

-

Cell Culture and Loading: Culture cells (e.g., HEK-293 cells stably expressing PAR4-YFP) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

-

Stimulation: Add AYPGKF-NH2 at various concentrations to the cells.

-

Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Normalize the fluorescence signal and plot it against the agonist concentration to calculate the EC50 value.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study protein-protein interactions, such as the recruitment of β-arrestin to PAR4.

Protocol:

-

Cell Transfection: Co-transfect host cells (e.g., HEK-293) with two constructs: one encoding PAR4 fused to a yellow fluorescent protein (YFP) and another encoding β-arrestin fused to a Renilla luciferase (Rluc).

-

Agonist Stimulation: Incubate the transfected cells with increasing concentrations of AYPGKF-NH2 for a specific duration.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.

-

BRET Measurement: Measure the light emission at two wavelengths, one corresponding to the luciferase emission and the other to the YFP emission.

-

Data Analysis: Calculate the BRET ratio (emission at YFP wavelength / emission at Rluc wavelength). An increase in the BRET ratio indicates the proximity of β-arrestin to PAR4. Plot the BRET ratio against the agonist concentration to determine the EC50.

Conclusion

The peptide AYPGKF-NH2 serves as an indispensable pharmacological tool for dissecting the multifaceted roles of PAR4. Its well-characterized in vitro activities provide a solid foundation for understanding the molecular mechanisms of PAR4 activation. In vivo studies, while more complex, offer crucial insights into the physiological and pathological consequences of engaging this receptor. This guide, by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways, aims to empower researchers in their pursuit of novel therapeutics targeting the intricate PAR4 signaling network.

References

An In-depth Technical Guide to the PAR-4 Gq and G12/13 Coupling Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 4 (PAR-4) is a member of a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminus.[1] Serine proteases, most notably thrombin, cleave the receptor's exodomain to unmask a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to activate the receptor and initiate downstream signaling.[1] This mechanism is critical in various physiological and pathophysiological processes, particularly in hemostasis and thrombosis, where PAR-4 is a key thrombin receptor on human platelets.[2][3]

Unlike some GPCRs that exhibit selective coupling, PAR-4 transduces signals by engaging two distinct families of heterotrimeric G-proteins: Gq/11 and G12/13.[4] It has been specifically shown not to couple to the Gi/Go family. This dual coupling allows PAR-4 to orchestrate a complex and multifaceted cellular response. Activation of PAR-1 on human platelets induces a rapid and transient signal, whereas PAR-4 activation leads to a prolonged and sustained signal necessary for the formation of stable thrombi. The signaling through Gq is primarily responsible for increasing intracellular calcium levels, while the G12/13 pathway is crucial for regulating cytoskeletal dynamics. Understanding the intricacies of these parallel signaling pathways is paramount for the development of novel antiplatelet therapies and for dissecting PAR-4's role in cellular physiology.

PAR-4 Signaling Pathways

Upon activation by thrombin or other proteases, PAR-4 undergoes a conformational change that facilitates its coupling to Gq/11 and G12/13. These pathways, while initiated by the same receptor, lead to distinct downstream cellular events.

The Gq/11 Signaling Cascade

The coupling of PAR-4 to the Gq/11 family of G-proteins initiates a well-characterized signaling pathway centered on the activation of phospholipase Cβ (PLCβ).

-

PLCβ Activation: Activated Gαq stimulates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minority phospholipid component of the plasma membrane.

-

Second Messenger Generation: This hydrolysis generates two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3-sensitive calcium channels on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This results in a rapid and significant increase in intracellular calcium concentration.

-

PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.

-

Downstream Effects: The rise in intracellular Ca2+ and activation of PKC lead to a cascade of phosphorylation events that mediate key cellular responses, particularly in platelets. These include the secretion of platelet storage granules (dense and α-granules) and the activation of integrins, which are crucial for platelet aggregation and stable thrombus formation.

The G12/13 Signaling Cascade

Concurrently with Gq activation, PAR-4 couples to the G12/13 family of G-proteins, initiating a distinct pathway that primarily regulates the actin cytoskeleton through the activation of the small GTPase RhoA.

-

RhoGEF Activation: Activated Gα12/13 subunits directly bind to and activate specific Rho Guanine Nucleotide Exchange Factors (RhoGEFs), such as p115RhoGEF, PDZ-RhoGEF, and LARG.

-

RhoA Activation: RhoGEFs catalyze the exchange of GDP for GTP on RhoA, converting it from its inactive, GDP-bound state to its active, GTP-bound state.

-

ROCK Activation: GTP-bound RhoA activates downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK).

-

Downstream Effects: ROCK phosphorylates numerous substrates, including myosin light chain (MLC) and MLC phosphatase, leading to increased actomyosin contractility. This results in profound changes to the cell's cytoskeleton, which in platelets manifests as a rapid shape change from a discoid to a spherical, spiky morphology—a hallmark of platelet activation. Some evidence also suggests that G12/13-mediated Rho activation can contribute to PLC activation.

Quantitative Data on PAR-4 Modulation

Direct quantitative data on the coupling efficiency (e.g., EC50, Bmax, Kd) of PAR-4 to Gq and G12/13 specifically is not widely available in the public literature. However, pharmacological studies using PAR-4 agonists and antagonists provide functional readouts of these coupling events, such as platelet aggregation or calcium mobilization.

| Compound | Type | Assay | Target/System | Value | Reference |

| AYPGKF-NH₂ | Agonist | Gαq/11 Calcium Signaling | HEK-293 cells expressing PAR4 | Tested at 0.3 - 300 µM | |

| GYPGQV-NH₂ | Agonist | PAR-4 Activation | PAR-4 expressing cells | ~500 µM required for effective activation | |

| YD-3 | Antagonist | PAR4-AP-induced platelet aggregation | Human Platelets | IC50 = 0.13 µM |

Experimental Protocols

The study of PAR-4 coupling to Gq and G12/13 relies on a variety of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor-G Protein Interaction

BRET is a powerful technique used to measure protein-protein interactions in real-time in living cells. It relies on non-radiative energy transfer between a bioluminescent donor (like Renilla Luciferase, Rluc) and a fluorescent acceptor (like Yellow Fluorescent Protein, YFP).

Principle: To monitor GPCR-G protein interaction, the receptor (PAR-4) is fused to one BRET partner (e.g., YFP) and a G-protein subunit (e.g., Gαq) is fused to the other (e.g., Rluc). Upon agonist stimulation, a conformational change in the pre-assembled complex or the recruitment of the G-protein to the receptor brings the donor and acceptor into close proximity (<100 Å), resulting in an increase in the BRET signal. Alternatively, G-protein activation can be measured by monitoring the dissociation of Gα from Gβγ subunits.

Detailed Methodology:

-

Construct Generation: Create fusion constructs by cloning the cDNA for PAR-4 into a vector containing a C-terminal YFP tag and the cDNA for the Gα subunit of interest (Gαq, Gα12, or Gα13) into a vector with an Rluc tag.

-

Cell Culture and Transfection: Co-transfect HEK-293 cells or another suitable cell line with the PAR-4-YFP and Gα-Rluc plasmids, along with plasmids for untagged Gβ and Gγ subunits to ensure proper heterotrimer formation. Culture cells in 96-well plates suitable for luminescence measurements.

-

Assay Preparation: 24-48 hours post-transfection, wash the cells with a suitable buffer (e.g., PBS).

-

BRET Measurement:

-

Add the Rluc substrate (e.g., Coelenterazine h) to the cells.

-

Measure the basal BRET signal using a plate reader capable of simultaneously detecting the donor emission (~480 nm) and acceptor emission (~530 nm).

-

Inject the PAR-4 agonist (e.g., AYPGKF-NH₂) at various concentrations.

-

Immediately begin kinetic measurements of both emission channels for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Subtract the basal BRET ratio from the agonist-stimulated ratio to get the net BRET signal.

-

Plot the net BRET signal against the agonist concentration and fit the data to a dose-response curve to determine pharmacological parameters like EC50 and Emax.

-

[³⁵S]GTPγS Binding Assay

This is a classic functional assay that measures the direct activation of G-proteins by an agonist-bound GPCR. It quantifies the exchange of GDP for a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Principle: In the basal state, G-proteins are in an inactive, GDP-bound form. Receptor activation catalyzes the release of GDP, allowing GTP (or [³⁵S]GTPγS) to bind. Because [³⁵S]GTPγS is non-hydrolyzable, the G-protein becomes persistently activated, and the incorporated radioactivity can be measured, providing a direct readout of G-protein activation.

Detailed Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing PAR-4. This involves cell lysis, homogenization, and centrifugation to isolate the membrane-containing pellet.

-

Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The optimal concentration of GDP must be determined empirically, as it can influence the assay window.

-

Reaction Setup: In a 96-well plate, combine the cell membranes, the PAR-4 agonist at various concentrations, and the assay buffer. Allow the components to equilibrate.

-

Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS to each well. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate Reaction and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. Wash the filters with ice-cold buffer.

-

Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

-

Subtract non-specific binding from all measurements.

-

Plot the specific binding against the agonist concentration and fit to a sigmoidal dose-response curve to calculate EC50 and Emax values.

-

Intracellular Calcium Mobilization Assay

This assay measures the functional consequence of Gq/11 pathway activation by monitoring changes in intracellular calcium concentration using fluorescent dyes.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon Gq activation and subsequent IP3-mediated calcium release from the ER, the dye binds to free Ca2+ and its fluorescence properties change. This change is detected by a fluorescence plate reader, providing a kinetic readout of Gq pathway activation.

Detailed Methodology:

-

Cell Plating: Seed cells endogenously expressing or transfected with PAR-4 onto a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor like probenecid (to prevent dye leakage). Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.

-

Assay:

-

Place the plate into a fluorescence plate reader (e.g., a FLIPR).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Use the instrument's integrated fluidics to automatically add the PAR-4 agonist at various concentrations.

-

Continue recording the fluorescence signal for at least 60-120 seconds to capture the transient calcium peak.

-

-

Data Analysis:

-

Calculate the response by subtracting the baseline fluorescence from the peak fluorescence intensity for each well.

-

Normalize the data to the response of a maximal concentration of a reference agonist.

-

Plot the normalized response against the logarithm of agonist concentration and fit to a four-parameter logistic equation to determine the EC50.

-

RhoA Activation (Pull-Down) Assay

This assay specifically measures the activation of RhoA, the key downstream effector of the G12/13 pathway.

Principle: The assay uses a protein domain that specifically binds to the active, GTP-bound form of RhoA, but not the inactive, GDP-bound form. A common choice is the Rho-Binding Domain (RBD) of a Rho effector protein like Rhotekin, which is immobilized on agarose beads. Active RhoA in a cell lysate will bind to the beads, which are then "pulled down" by centrifugation. The amount of pulled-down RhoA is quantified by Western blotting.

Detailed Methodology:

-

Cell Culture and Stimulation: Culture cells to ~80-90% confluency. Serum-starve the cells if necessary, then stimulate with a PAR-4 agonist for a short period (e.g., 1-5 minutes) to capture the peak of RhoA activation.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in an ice-cold lysis buffer containing protease inhibitors. Scrape the cells and clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate and normalize them to ensure equal loading.

-

Pull-Down:

-

Incubate a normalized amount of cell lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.

-

Pellet the beads by centrifugation.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA.

-

Detect with a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.

-

The intensity of the band corresponds to the amount of active RhoA-GTP in the initial lysate. Also, run a parallel blot with total cell lysate to confirm equal protein loading.

-

Conclusion

The dual coupling of Protease-Activated Receptor 4 to both Gq/11 and G12/13 pathways provides a sophisticated mechanism for integrating extracellular proteolytic signals into complex cellular responses. The Gq pathway, driving calcium mobilization and PKC activation, and the G12/13 pathway, directing cytoskeletal rearrangement via RhoA, work in concert to mediate critical functions such as platelet activation and thrombus formation. While direct quantitative measurements of these coupling events are challenging, the robust experimental protocols outlined here provide reliable methods for interrogating these pathways. A thorough understanding of this dual signaling axis is essential for researchers in thrombosis, hemostasis, and inflammation, and offers promising avenues for the development of targeted therapeutics that can selectively modulate PAR-4 activity.

References

AYPGKF-NH2 as a Synthetic PAR-4 Tethered Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[1][2] PAR-4 is a key member of this family, highly expressed in platelets, and plays a significant role in thrombosis and hemostasis.[1][3] Its activation is implicated in various cellular responses, including platelet aggregation, granule release, and inflammation.[4]

This technical guide focuses on AYPGKF-NH2, a synthetic peptide that serves as a selective agonist for PAR-4. Derived from the murine PAR-4 tethered ligand sequence, AYPGKF-NH2 is a valuable tool for studying PAR-4 function without the need for proteolytic enzymes like thrombin. This guide will provide an in-depth overview of AYPGKF-NH2, including its mechanism of action, experimental applications, and the signaling pathways it triggers.

Mechanism of Action

AYPGKF-NH2 mimics the endogenous tethered ligand of PAR-4, binding to the receptor to induce a conformational change that triggers intracellular signaling cascades. Unlike the irreversible activation by proteases, AYPGKF-NH2 provides a reversible and controlled method to stimulate PAR-4, making it an ideal tool for in vitro and in vivo studies.

The activation of PAR-4 by AYPGKF-NH2 leads to the engagement of multiple downstream signaling pathways, primarily through the Gαq/11 and G12/13 G-proteins, as well as β-arrestin recruitment. These pathways culminate in various cellular responses, most notably platelet activation and aggregation.

Quantitative Data

The following tables summarize the key quantitative data for AYPGKF-NH2 in various experimental settings.

Table 1: Potency of AYPGKF-NH2 in Platelet Aggregation

| Assay System | EC50 (µM) | Species | Reference |

| Platelet Aggregation | 15 | Rat | |

| Platelet Aggregation | 56 | Human | |

| Platelet Aggregation | ~15 | Rat | |

| Platelet Aggregation | >200 (for maximal response) | Human |

Table 2: Potency of AYPGKF-NH2 in Cellular Signaling Assays

| Assay | EC50 (µM) | Cell Type | Reference |

| Phosphoinositide Hydrolysis | 20 | KOLF-PAR4 cells | |

| Calcium Mobilization | ~25 | KOLF-PAR4 cells | |

| β-arrestin-1 Recruitment | 17.3 ± 5.0 | HEK-293 cells | |

| β-arrestin-2 Recruitment | 11.5 ± 6.6 | HEK-293 cells |

Table 3: Concentrations of AYPGKF-NH2 Used in Various Functional Assays

| Assay | Concentration (µM) | Cell/Tissue Type | Observed Effect | Reference |

| Platelet Aggregation | 100 | Rat Platelets | Initiation of PAR4-dependent aggregation | |

| Platelet-Leukocyte Interactions | Not Specified | Human Platelets and Granulocytes/Monocytes | Stimulation of interactions | |

| Paw Edema Model | Not Specified | Rat | Increase in paw thickness | |

| p44/42 (ERK) Phosphorylation | 30 | HEK-293 cells expressing PAR4-YFP | Stimulation of phosphorylation | |

| Calcium Mobilization | 100 | HEK-293 cells expressing PAR4-YFP | Stimulation of calcium signaling | |

| Thromboxane Production | Not Specified | Human Platelets | Stimulation of production | |

| Endostatin Release | Concentration-dependent | Human Platelets | Stimulation of release | |

| VEGF Release | Concentration-dependent | Human Platelets | Suppression of release |

Experimental Protocols

Platelet Aggregation Assay

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To measure the extent of platelet aggregation in response to AYPGKF-NH2.

Materials:

-

Freshly drawn blood from human or rat subjects.

-

Anticoagulant (e.g., trisodium citrate).

-

Platelet-rich plasma (PRP) or washed platelets.

-

AYPGKF-NH2 stock solution.

-

Platelet aggregometer.

-

Appropriate buffers (e.g., Tyrode's buffer).

Procedure:

-

Blood Collection and Platelet Preparation:

-

Collect whole blood into tubes containing an anticoagulant.

-

Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.

-

To obtain washed platelets, further process the PRP by pelleting the platelets and resuspending them in a suitable buffer.

-

-

Assay Performance:

-

Pre-warm the platelet suspension (PRP or washed platelets) to 37°C.

-

Place the platelet suspension into the aggregometer cuvette with a stir bar.

-

Establish a baseline reading.

-

Add AYPGKF-NH2 at the desired final concentration to the cuvette.

-

Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The extent of aggregation is typically quantified as the maximum percentage change in light transmission.

-

Generate concentration-response curves by testing a range of AYPGKF-NH2 concentrations to determine the EC50 value.

-

Calcium Mobilization Assay

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To measure the increase in intracellular calcium concentration in response to AYPGKF-NH2.

Materials:

-

Cells expressing PAR-4 (e.g., HEK-293 cells stably expressing PAR4-YFP, platelets).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

AYPGKF-NH2 stock solution.

-

Fluorometric imaging plate reader or fluorescence microscope.

-

Appropriate cell culture media and buffers.

Procedure:

-

Cell Preparation and Dye Loading:

-

Culture the PAR-4 expressing cells to an appropriate confluency.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Place the dye-loaded cells in the plate reader or on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Add AYPGKF-NH2 at the desired final concentration.

-

Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

The calcium response is often quantified as the peak fluorescence intensity or the area under the curve.

-

Generate concentration-response curves to determine the EC50 for calcium mobilization.

-

Signaling Pathways and Visualizations

PAR-4 Activation and Downstream Signaling

Upon binding of AYPGKF-NH2, PAR-4 undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins, primarily Gαq/11 and Gα12/13. This initiates a cascade of intracellular events leading to platelet activation.

Caption: PAR-4 signaling cascade initiated by AYPGKF-NH2.

Experimental Workflow for Platelet Aggregation Assay

The following diagram illustrates the typical workflow for assessing the effect of AYPGKF-NH2 on platelet aggregation.

Caption: Workflow for a typical platelet aggregation experiment.

Conclusion

AYPGKF-NH2 is an indispensable tool for the study of PAR-4. Its selectivity and ability to activate the receptor in a controlled manner have provided significant insights into the role of PAR-4 in platelet biology and related pathological conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of thrombosis, hemostasis, and GPCR pharmacology. Further research into the nuanced signaling of PAR-4, potentially utilizing biased agonists derived from the AYPGKF-NH2 scaffold, holds promise for the development of novel antiplatelet therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Role of PAR-4 Activation by AYPGKF-NH2

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the physiological consequences of activating Protease-Activated Receptor 4 (PAR-4) using the synthetic hexapeptide agonist, AYPGKF-NH2. It details the molecular signaling cascades, summarizes key quantitative data, and outlines the experimental protocols used to elucidate these functions.

Introduction to PAR-4 and the Agonist AYPGKF-NH2

Protease-Activated Receptors (PARs) are a unique subfamily of G-protein-coupled receptors (GPCRs) activated by the proteolytic cleavage of their N-terminal domain.[1][2] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[1][3] Human platelets express two such receptors that are activated by the coagulation protease thrombin: PAR1 and PAR4.[1] While PAR1 activation leads to a rapid, transient signal, PAR4 activation elicits a slower, more sustained response, which is crucial for stable clot formation.

To study the specific roles of PAR-4 without the confounding activation of PAR1 by thrombin, researchers utilize synthetic peptides that mimic the tethered ligand sequence. The peptide AYPGKF-NH2 is a potent and selective PAR-4 agonist, derived from an alanine scan of the native mouse PAR-4 tethered ligand (GYPGKF-NH2). It has become a standard experimental tool for probing PAR-4 function, with an EC50 typically ranging from 5 to 100 μM depending on the experimental context.

Molecular Mechanism of PAR-4 Activation

AYPGKF-NH2 activates PAR-4 by binding to a site within the receptor's seven-transmembrane helical bundle, inducing a conformational change that triggers G-protein coupling and subsequent signaling. Studies combining in silico docking and site-directed mutagenesis have identified a critical residue in the second extracellular loop, Aspartate-230 (Asp230) , as essential for activation by both the synthetic peptide and the native tethered ligand. The lysine residue at position 5 of the AYPGKF-NH2 peptide is predicted to interact directly with Asp230.

Intracellular Signaling Pathways

Activation of PAR-4 by AYPGKF-NH2 initiates multiple intracellular signaling cascades primarily through the coupling to Gαq/11 and Gα12/13 G-protein subunits. Unlike PAR1, PAR-4 does not appear to couple to the Gαi pathway.

Key Signaling Cascades:

-

Gαq/11 Pathway: This is the primary pathway leading to intracellular calcium mobilization.

-

PAR-4 activation stimulates Gαq/11.

-

Gαq/11 activates Phospholipase C-β (PLC-β).

-

PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm.

-

DAG, along with elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream substrates required for platelet granule secretion.

-

-

Gα12/13 Pathway: This pathway is crucial for mediating changes in cell morphology.

-

PAR-4 activation engages Gα12/13.

-

Gα12/13 activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs).

-

RhoGEFs activate the small GTPase RhoA, which induces cytoskeletal rearrangements leading to platelet shape change—a critical initial step in aggregation.

-

-

MAPK Pathway: Downstream of G-protein activation, PAR-4 signaling converges on the p44/42 Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This activation is dependent on the Gαq/11-calcium signaling axis and is not triggered by peptides that only engage β-arrestin.

-

β-Arrestin Recruitment: Like many GPCRs, PAR-4 activation also leads to the recruitment of β-arrestin-1 and β-arrestin-2, which are involved in receptor desensitization and can initiate separate signaling events.

Physiological Responses to AYPGKF-NH2 Stimulation

The primary and most studied physiological response to PAR-4 activation by AYPGKF-NH2 is platelet activation.

-

Platelet Aggregation: AYPGKF-NH2 is a robust stimulator of platelet aggregation. Studies show that calcium signaling is essential for this response; peptides that are biased towards β-arrestin recruitment but fail to stimulate calcium mobilization do not cause platelet aggregation.

-